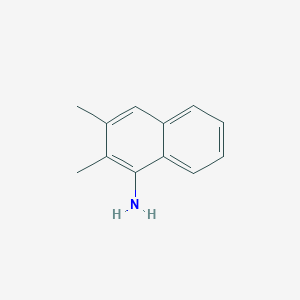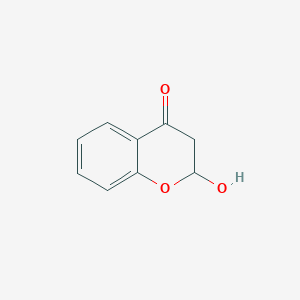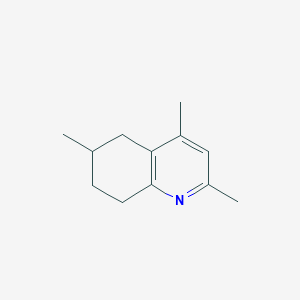
(Z)-quinoxalin-2-ylmethylidenehydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-quinoxalin-2-ylmethylidenehydrazine is an organic compound that belongs to the class of quinoxaline derivatives Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-quinoxalin-2-ylmethylidenehydrazine typically involves the condensation of quinoxaline-2-carbaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of quinoxaline-2-carboxylic acid derivatives.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of quinoxaline-2-ylmethylamine.
Substitution: Nucleophilic substitution reactions can occur at the hydrazine moiety, where nucleophiles such as alkyl halides or acyl chlorides can replace one of the hydrogen atoms, forming substituted hydrazine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as triethylamine or pyridine.
Major Products:
Oxidation: Quinoxaline-2-carboxylic acid derivatives.
Reduction: Quinoxaline-2-ylmethylamine.
Substitution: Substituted hydrazine derivatives.
Scientific Research Applications
Chemistry: (Z)-quinoxalin-2-ylmethylidenehydrazine is used as an intermediate in the synthesis of various heterocyclic compounds
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development and therapeutic applications.
Medicine: The compound’s hydrazine moiety is of interest in medicinal chemistry for the design of enzyme inhibitors and other bioactive molecules. It is explored for its potential to inhibit specific enzymes involved in disease pathways.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of (Z)-quinoxalin-2-ylmethylidenehydrazine involves its interaction with biological targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the quinoxaline ring can engage in π-π stacking interactions with aromatic residues in proteins, further modulating their function.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes such as monoamine oxidase and tyrosinase, which are involved in neurotransmitter metabolism and melanin synthesis, respectively.
Receptors: It may interact with GABA receptors and other neurotransmitter receptors, influencing neuronal signaling pathways.
Comparison with Similar Compounds
Quinoxaline: The parent compound of (Z)-quinoxalin-2-ylmethylidenehydrazine, lacking the hydrazine moiety.
Quinoxaline-2-carbaldehyde: A precursor in the synthesis of this compound.
Quinoxaline-2-ylmethylamine: A reduction product of this compound.
Uniqueness: this compound is unique due to the presence of the hydrazine group, which imparts distinct chemical reactivity and biological activity. This functional group allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C9H8N4 |
|---|---|
Molecular Weight |
172.19 g/mol |
IUPAC Name |
(Z)-quinoxalin-2-ylmethylidenehydrazine |
InChI |
InChI=1S/C9H8N4/c10-12-6-7-5-11-8-3-1-2-4-9(8)13-7/h1-6H,10H2/b12-6- |
InChI Key |
QJAPITNNBHKWAV-SDQBBNPISA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=CC(=N2)/C=N\N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C=NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(NZ)-N-[1-(3-chlorophenyl)ethylidene]hydroxylamine](/img/structure/B11916675.png)

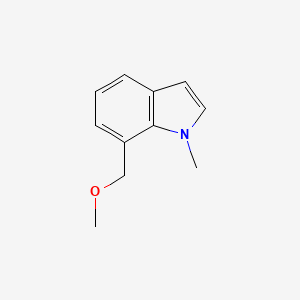
![rel-(3S,8aR)-3,8a-Dimethylhexahydro-5H-oxazolo[3,2-a]pyrazin-5-one](/img/structure/B11916691.png)
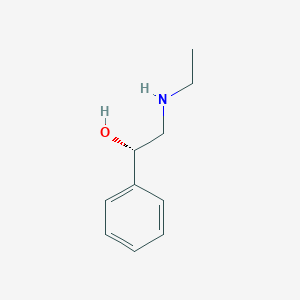
![3-Chloro-1H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B11916696.png)


![1H-Pyrazolo[4,3-c]quinoline](/img/structure/B11916722.png)

